3-chloro-N-(4-fluoro-2-methylphenyl)propanamide
Overview
Description
“3-chloro-N-(4-fluoro-2-methylphenyl)propanamide” is an organic compound with the CAS Number: 895664-33-2 . It has a molecular weight of 215.65 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClFNO/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Neurokinin-1 Receptor Antagonism
Research on compounds structurally related to 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide has shown potential applications in targeting the neurokinin-1 (NK1) receptor, which plays a role in emesis (vomiting) and depression. One study described the development of a high-affinity, orally active NK1 receptor antagonist with promising solubility and effectiveness in pre-clinical tests for emesis and depression, highlighting the importance of specific molecular modifications for enhanced drug properties (Harrison et al., 2001).
Androgen Receptor Modulation
Another area of application involves selective androgen receptor modulators (SARMs) for androgen-dependent diseases. Studies have identified compounds, including those with a propanamide structure, showing promise as therapeutic agents for conditions like benign prostatic hyperplasia. These compounds have been evaluated for their pharmacokinetics, metabolism, and therapeutic potential in preclinical settings, demonstrating low clearance, moderate distribution, and extensive metabolism in animal models (Wu et al., 2006).
Metabolic and Photoreaction Studies
The metabolism of flutamide, a compound structurally similar to this compound, has been extensively studied to understand its pharmacokinetics and potential toxicities. These studies have identified various metabolites and their formation mechanisms, providing insights into the drug's biotransformation and the role of specific enzymes in these processes (Goda et al., 2006).
Analytical Techniques for Drug Detection
Advancements in analytical methods have facilitated the detection and characterization of pharmaceutical compounds, including propanamides. Techniques such as electrospray ionization mass spectrometry (ESI-MS) have been employed for the extraction and identification of drugs from pharmaceutical forms, illustrating the critical role of propanamide moieties in structure elucidation (Khan et al., 2015).
Hormonal Male Contraception
Research on propanamide derivatives has also explored their potential use in hormonal male contraception. Compounds have been identified that exhibit tissue-selective androgen receptor modulation, demonstrating the ability to suppress spermatogenesis and thus offering a reversible contraceptive method. Such studies highlight the promise of propanamide derivatives in developing non-hormonal male contraceptive strategies (Jones et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-N-(4-fluoro-2-methylphenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFISQKZNVKJGQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588420 | |
Record name | 3-Chloro-N-(4-fluoro-2-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895664-33-2 | |
Record name | 3-Chloro-N-(4-fluoro-2-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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